1-(4-Tert-butylbenzoyl)piperazine (CAS 118630-34-5) is a pre-functionalized, mono-acylated piperazine derivative widely utilized as a structural intermediate in medicinal chemistry and process scale-up [1]. Featuring a bulky, highly lipophilic 4-tert-butylphenyl moiety attached via an amide linkage, this compound provides a free secondary amine that is primed for subsequent coupling reactions, such as nucleophilic aromatic substitutions (SNAr) or Buchwald-Hartwig aminations. It is primarily procured to convergently install the 4-tert-butylbenzoylpiperazine pharmacophore—a motif frequently employed to target deep hydrophobic pockets in kinase inhibitors and to enhance the overall metabolic stability of the final active pharmaceutical ingredient (API) [2].
Substituting this specific building block with simpler analogs, such as 1-benzoylpiperazine, fundamentally alters the downstream physicochemical profile of the target molecule, typically resulting in reduced target affinity and increased metabolic liability at the exposed para-position [1]. Furthermore, attempting to bypass procurement by synthesizing this moiety in-house via the direct reaction of unprotected piperazine with 4-tert-butylbenzoyl chloride routinely yields a difficult-to-separate mixture of mono- and di-acylated products [2]. Procuring the pre-purified 1-(4-tert-butylbenzoyl)piperazine eliminates this purification bottleneck, ensuring high-fidelity regiocontrol, minimizing reagent waste, and maximizing yields in subsequent late-stage coupling steps [3].
Procuring pre-formed 1-(4-tert-butylbenzoyl)piperazine allows for convergent synthesis strategies that bypass the poor regioselectivity inherent to direct piperazine acylation. In standard linear syntheses, reacting excess piperazine with 4-tert-butylbenzoyl chloride typically yields a mixture containing 15-25% di-acylated byproduct, which necessitates resource-intensive chromatographic separation [1]. Utilizing the pre-purified building block in a direct coupling reaction typically improves the overall step yield to >85% while completely eliminating the need for intermediate purification of the piperazine core [2].
| Evidence Dimension | Mono-acylation yield and purity |
| Target Compound Data | >98% purity, ready for direct coupling (>85% downstream yield) |
| Comparator Or Baseline | In situ synthesis from piperazine + acid chloride (60-70% mono-acylation, 15-25% di-acylation) |
| Quantified Difference | Eliminates 15-25% di-acylation byproduct and associated purification losses |
| Conditions | Standard amide coupling vs. direct procurement of the mono-acylated building block |
Procuring the pure mono-acylated intermediate prevents di-acylation waste and streamlines scale-up by removing a critical chromatographic purification step.
The incorporation of the tert-butyl group significantly alters the physicochemical profile of the piperazine building block compared to its unsubstituted counterpart. 1-(4-tert-butylbenzoyl)piperazine exhibits a calculated LogP (cLogP) approximately 1.5 to 2.0 units higher than 1-benzoylpiperazine [1]. This substantial increase in lipophilicity is critical for driving non-covalent interactions within deep hydrophobic binding sites and improving the passive membrane permeability of the final synthesized compound [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP shift) |
| Target Compound Data | Provides a +1.5 to +2.0 cLogP increase to the final scaffold |
| Comparator Or Baseline | 1-benzoylpiperazine (lacks the lipophilic tert-butyl group) |
| Quantified Difference | ~1.5 to 2.0 log units higher lipophilicity |
| Conditions | In silico physicochemical profiling of the functional group contribution |
Selecting the tert-butyl derivative is essential for optimizing the pharmacokinetic profile and target residence time of lipophilic drug candidates.
In drug design, unsubstituted phenyl rings are highly susceptible to rapid metabolism via cytochrome P450-mediated oxidation at the para position. By utilizing 1-(4-tert-butylbenzoyl)piperazine, the para position is sterically occluded by the robust tert-butyl group [1]. Comparative metabolic stability models of downstream derivatives routinely demonstrate that tert-butyl substituted benzoylpiperazines exhibit significantly longer half-lives in human liver microsomes (HLM) compared to their unsubstituted 1-benzoylpiperazine analogs, directly reducing first-pass metabolic clearance [2].
| Evidence Dimension | Metabolic liability at the phenyl para-position |
| Target Compound Data | Para-position fully blocked by the sterically hindered tert-butyl group |
| Comparator Or Baseline | 1-benzoylpiperazine (exposed para-position) |
| Quantified Difference | Eliminates para-hydroxylation as a primary metabolic clearance pathway |
| Conditions | Human liver microsome (HLM) stability models for downstream APIs |
This structural feature is critical for buyers developing APIs that require extended in vivo half-lives and resistance to rapid hepatic clearance.
Leveraging the free secondary amine of 1-(4-tert-butylbenzoyl)piperazine for direct cross-coupling with halogenated heterocyclic scaffolds (e.g., pyrimidines) to rapidly generate libraries of lipophilic kinase inhibitors, directly benefiting from the high-yield convergent approach outlined in Section 3 [1].
Utilizing the bulky tert-butylbenzoyl group to probe deep, hydrophobic transmembrane binding pockets in G-protein coupled receptors, where the +1.5 to +2.0 cLogP increase is strictly required for target affinity and membrane permeability [2].
Employing the pre-purified building block in process chemistry workflows to avoid the 15-25% di-acylation impurities and complex chromatographic purifications associated with early-stage, in situ piperazine functionalization [3].